N-(Adamantan-2-YL)-2-chloro-4,5-difluorobenzamide
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Overview
Description
N-(Adamantan-2-YL)-2-chloro-4,5-difluorobenzamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and lipophilicity to its derivatives. The incorporation of adamantane into various chemical structures has led to the development of compounds with diverse biological activities and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamantan-2-YL)-2-chloro-4,5-difluorobenzamide typically involves the reaction of 2-chloro-4,5-difluorobenzoic acid with adamantan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(Adamantan-2-YL)-2-chloro-4,5-difluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The adamantane moiety can be oxidized to form adamantanone derivatives, while reduction reactions can lead to the formation of adamantane alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base (e.g., triethylamine) can facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Adamantanone derivatives.
Reduction Products: Adamantane alcohols.
Scientific Research Applications
N-(Adamantan-2-YL)-2-chloro-4,5-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-(Adamantan-2-YL)-2-chloro-4,5-difluorobenzamide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the lipophilicity and membrane permeability of the compound, allowing it to effectively reach its targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N-(Adamantan-2-YL)-2-chloroacetamide
- N-(Adamantan-2-YL)-2-chlorobenzamide
- N-(Adamantan-2-YL)-2-chloro-4-fluorobenzamide
Uniqueness
N-(Adamantan-2-YL)-2-chloro-4,5-difluorobenzamide is unique due to the presence of both chlorine and fluorine atoms on the benzamide ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the adamantane moiety provides a distinct set of properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C17H18ClF2NO |
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Molecular Weight |
325.8 g/mol |
IUPAC Name |
N-(2-adamantyl)-2-chloro-4,5-difluorobenzamide |
InChI |
InChI=1S/C17H18ClF2NO/c18-13-7-15(20)14(19)6-12(13)17(22)21-16-10-2-8-1-9(4-10)5-11(16)3-8/h6-11,16H,1-5H2,(H,21,22) |
InChI Key |
KHDHCGVGXDFULD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=C(C=C4Cl)F)F |
Origin of Product |
United States |
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